Mitolactol Monotherapy in Advanced Cervical Cancer: Quantified Response Rate with Myelosuppression Profile
In a Phase II trial of 55 evaluable patients with advanced squamous cell carcinoma of the cervix, Mitolactol monotherapy demonstrated a quantifiable response. The observed overall response rate (CR+PR) was 29% (16/55), with a 95% confidence interval of 18.8% to 42.1% [1]. This was accompanied by significant myelosuppression, with 13 patients experiencing life-threatening thrombocytopenia and 2 drug-related deaths [1].
| Evidence Dimension | Objective Response Rate (CR+PR) |
|---|---|
| Target Compound Data | 29% (95% CI: 18.8%-42.1%) |
| Comparator Or Baseline | Historical baseline for single-agent activity in advanced cervical cancer (no specific comparator arm in this study) |
| Quantified Difference | Not applicable; single-arm study establishing baseline activity. |
| Conditions | Phase II clinical trial; 60 patients enrolled, 55 evaluable; Mitolactol 180 mg/m2/day orally for 10 days, repeated every 4 weeks. |
Why This Matters
This data provides a validated benchmark for single-agent Mitolactol activity in a defined patient population, essential for designing combination studies or comparing with newer agents.
- [1] Stehman, F. B., Blessing, J. A., McGehee, R., & Barrett, R. J. (1989). A phase II evaluation of mitolactol in patients with advanced squamous cell carcinoma of the cervix: a Gynecologic Oncology Group Study. Journal of Clinical Oncology, 7(12), 1892-1895. View Source
